Cas no 872701-04-7 (4-(1H-1,2,3-triazol-5-yl)butanoic acid)

4-(1H-1,2,3-triazol-5-yl)butanoic acid는 트리아졸 고리와 카르복실산기를 포함하는 유기 화합물로, 약물 개발 및 생체 접합체 합성에 유용한 구조적 특징을 가집니다. 이 화합물은 트리아졸 고리의 높은 반응성과 카르복실산기의 변형 가능성을 결합하여, 표적 분자와의 선택적 결합이나 생체 활성 물질의 도입이 용이합니다. 특히, click chemistry 반응에 적합한 트리아졸 고리를 포함하므로, 생체 분자 라벨링이나 고분자 개질에 효과적으로 활용될 수 있습니다. 또한, butanoic acid 사슬은 유연성을 제공하여 다양한 생체 환경에서의 적용이 가능합니다. 이 화합물은 높은 순도와 안정성을 보장하는 조건에서 합성되며, 연구용 시약으로서의 신뢰성을 갖추고 있습니다.
4-(1H-1,2,3-triazol-5-yl)butanoic acid structure
872701-04-7 structure
Product Name:4-(1H-1,2,3-triazol-5-yl)butanoic acid
CAS 번호:872701-04-7
MF:C6H9N3O2
메가와트:155.154560804367
CID:1881657
PubChem ID:53959517
Update Time:2025-07-19

4-(1H-1,2,3-triazol-5-yl)butanoic acid 화학적 및 물리적 성질

이름 및 식별자

    • 1H-1,2,3-Triazole-4-butanoic acid
    • 4-(1H-1,2,3-triazol-5-yl)butanoic acid
    • 1H-1,2,3-Triazole-4-butanoic acid (9CI)
    • 4-(1H-1,2,3-Triazol-4-yl)butanoic acid
    • 인치: 1S/C6H9N3O2/c10-6(11)3-1-2-5-4-7-9-8-5/h4H,1-3H2,(H,10,11)(H,7,8,9)
    • InChIKey: JJYUJRZNPOGWAM-UHFFFAOYSA-N
    • 미소: O=C(CCCC1NN=NC=1)O

계산된 속성

  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 4

4-(1H-1,2,3-triazol-5-yl)butanoic acid 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC10771-5g
4-(1H-1,2,3-triazol-4-yl)butanoic acid
872701-04-7 95%
5g
$2170 2023-09-07
TRC
H955198-10mg
4-(1H-1,2,3-triazol-4-yl)butanoic acid
872701-04-7
10mg
$ 70.00 2022-06-04
TRC
H955198-50mg
4-(1H-1,2,3-triazol-4-yl)butanoic acid
872701-04-7
50mg
$ 250.00 2022-06-04
TRC
H955198-100mg
4-(1H-1,2,3-triazol-4-yl)butanoic acid
872701-04-7
100mg
$ 365.00 2022-06-04
Chemenu
CM392381-100mg
4-(1H-1,2,3-triazol-5-yl)butanoic acid
872701-04-7 95%+
100mg
$355 2023-01-09
Chemenu
CM392381-250mg
4-(1H-1,2,3-triazol-5-yl)butanoic acid
872701-04-7 95%+
250mg
$533 2023-01-09
Chemenu
CM392381-500mg
4-(1H-1,2,3-triazol-5-yl)butanoic acid
872701-04-7 95%+
500mg
$710 2023-01-09
Chemenu
CM392381-1g
4-(1H-1,2,3-triazol-5-yl)butanoic acid
872701-04-7 95%+
1g
$888 2023-01-09
abcr
AB461338-250 mg
4-(1H-1,2,3-Triazol-4-yl)butanoic acid, 95%; .
872701-04-7 95%
250MG
€673.80 2022-03-01
Enamine
EN300-156995-0.05g
4-(1H-1,2,3-triazol-4-yl)butanoic acid
872701-04-7 95%
0.05g
$245.0 2023-05-20

4-(1H-1,2,3-triazol-5-yl)butanoic acid 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Sodium ascorbate ,  Cupric acetate Solvents: tert-Butanol ,  Water ;  72 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 30 bar, 60 °C
참조
Development of autotaxin inhibitors: A series of zinc binding triazoles
Thomson, Christopher G.; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(13), 2279-2284

합성 방법 2

반응 조건
1.1 Reagents: Sodium ascorbate Catalysts: Copper sulfate Solvents: tert-Butanol ,  Water ;  24 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

합성 방법 3

반응 조건
1.1 Reagents: Sodium azide Solvents: Water ;  12 h, rt
2.1 Reagents: Sodium ascorbate Catalysts: Copper sulfate Solvents: tert-Butanol ,  Water ;  24 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, 85 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

합성 방법 4

반응 조건
1.1 Reagents: Sodium azide Solvents: Water ;  12 h, 90 °C
2.1 Reagents: Sodium ascorbate Catalysts: Copper sulfate Solvents: tert-Butanol ,  Water ;  24 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  30 min, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

합성 방법 5

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 30 bar, 60 °C
참조
Development of autotaxin inhibitors: A series of zinc binding triazoles
Thomson, Christopher G.; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(13), 2279-2284

합성 방법 6

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

합성 방법 7

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

합성 방법 8

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

합성 방법 9

반응 조건
1.1 Reagents: Sodium ascorbate Catalysts: Copper sulfate Solvents: tert-Butanol ,  Water ;  24 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

합성 방법 10

반응 조건
1.1 Reagents: Sodium ascorbate Catalysts: Copper sulfate Solvents: tert-Butanol ,  Water ;  24 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, 85 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

합성 방법 11

반응 조건
1.1 Reagents: Sodium azide Solvents: Water ;  12 h, rt
2.1 Reagents: Sodium ascorbate Catalysts: Copper sulfate Solvents: tert-Butanol ,  Water ;  24 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

합성 방법 12

반응 조건
1.1 Solvents: Dichloromethane ;  0.5 h, 0 °C → rt
2.1 Reagents: Sodium azide Solvents: Water ;  12 h, rt
3.1 Reagents: Sodium ascorbate Catalysts: Copper sulfate Solvents: tert-Butanol ,  Water ;  24 h, rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, 85 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

합성 방법 13

반응 조건
1.1 Solvents: Dichloromethane ;  0.5 h, 0 °C → rt
2.1 Reagents: Sodium azide Solvents: Water ;  12 h, rt
3.1 Reagents: Sodium ascorbate Catalysts: Copper sulfate Solvents: tert-Butanol ,  Water ;  24 h, rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groups
Loren, Jon C.; et al, Synlett, 2005, (18), 2847-2850

4-(1H-1,2,3-triazol-5-yl)butanoic acid Raw materials

4-(1H-1,2,3-triazol-5-yl)butanoic acid Preparation Products

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